Cas no 2172567-08-5 (1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide)

1-(2,2-Difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a fluorinated triazole derivative with a unique structural framework combining a difluoro-hydroxypropyl moiety with a propyl-substituted triazole carboxamide. This compound exhibits potential utility in medicinal chemistry and agrochemical research due to its dual functionalization, offering enhanced polarity and hydrogen-bonding capacity. The difluoro-hydroxypropyl group may improve metabolic stability and bioavailability, while the triazole-carboxamide core provides a versatile scaffold for further derivatization. Its balanced lipophilicity and solubility profile make it a candidate for optimization in drug discovery or pesticidal applications. The presence of fluorine atoms can influence electronic properties, potentially enhancing binding affinity in target interactions.
1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide structure
2172567-08-5 structure
Product name:1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
CAS No:2172567-08-5
MF:C9H14F2N4O2
MW:248.229868412018
CID:5814747
PubChem ID:165786915

1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
    • 2172567-08-5
    • EN300-1593831
    • Inchi: 1S/C9H14F2N4O2/c1-2-3-6-7(8(12)17)13-14-15(6)4-9(10,11)5-16/h16H,2-5H2,1H3,(H2,12,17)
    • InChI Key: KBTAXPAXLXNDHI-UHFFFAOYSA-N
    • SMILES: FC(CO)(CN1C(=C(C(N)=O)N=N1)CCC)F

Computed Properties

  • Exact Mass: 248.10848203g/mol
  • Monoisotopic Mass: 248.10848203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 94Ų

1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1593831-0.05g
1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
2172567-08-5
0.05g
$1188.0 2023-06-04
Enamine
EN300-1593831-1000mg
1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
2172567-08-5
1000mg
$1414.0 2023-09-23
Enamine
EN300-1593831-2500mg
1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
2172567-08-5
2500mg
$2771.0 2023-09-23
Enamine
EN300-1593831-10000mg
1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
2172567-08-5
10000mg
$6082.0 2023-09-23
Enamine
EN300-1593831-100mg
1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
2172567-08-5
100mg
$1244.0 2023-09-23
Enamine
EN300-1593831-500mg
1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
2172567-08-5
500mg
$1357.0 2023-09-23
Enamine
EN300-1593831-5000mg
1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
2172567-08-5
5000mg
$4102.0 2023-09-23
Enamine
EN300-1593831-1.0g
1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
2172567-08-5
1g
$1414.0 2023-06-04
Enamine
EN300-1593831-0.25g
1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
2172567-08-5
0.25g
$1300.0 2023-06-04
Enamine
EN300-1593831-0.5g
1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
2172567-08-5
0.5g
$1357.0 2023-06-04

Additional information on 1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Introduction to 1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172567-08-5)

1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172567-08-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of 1,2,3-triazoles, which are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The molecular structure of 1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is characterized by the presence of a triazole ring and a carboxamide functional group. The incorporation of difluoro and hydroxy substituents on the propyl chain adds to its chemical diversity and biological activity. Recent studies have highlighted the importance of these substituents in modulating the compound's pharmacological properties.

In terms of its synthesis, 1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can be prepared through a multi-step process involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This method is highly efficient and allows for the precise control of the compound's structure. The use of CuAAC reactions has been widely adopted in the synthesis of complex molecules due to its high yield and selectivity.

The biological activity of 1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied in various in vitro and in vivo models. One of the most notable findings is its potent anti-inflammatory effects. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has also shown promising antiviral activity. A recent study published in Antiviral Research reported that this compound exhibited significant inhibitory effects against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action appears to involve interference with viral replication processes, making it a potential candidate for antiviral drug development.

In addition to its anti-inflammatory and antiviral activities, 1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its anticancer properties. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. For instance, a study published in Cancer Letters found that treatment with this compound led to a significant reduction in tumor growth in xenograft models of breast cancer.

The pharmacokinetic profile of 1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has also been evaluated. Initial studies indicate that it has favorable oral bioavailability and a reasonable half-life in vivo. These properties are crucial for its potential use as an orally administered therapeutic agent. However, further research is needed to optimize its pharmacokinetic parameters and ensure optimal therapeutic efficacy.

Safety assessments are an essential aspect of drug development. Preliminary toxicology studies have shown that 1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide exhibits low toxicity at therapeutic doses. However, more comprehensive safety evaluations are required to fully understand its safety profile and identify any potential side effects.

In conclusion, 1-(2,2-difluoro-3-hydroxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172567-08-5) is a promising compound with diverse biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent for various diseases. Ongoing research continues to explore its full potential and optimize its use in clinical settings.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.